physical and chemical properties of 1,7-naphthyridine-4-carbonitrile
physical and chemical properties of 1,7-naphthyridine-4-carbonitrile
An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Relevance of 1,7-Naphthyridine-4-Carbonitrile
Abstract
The 1,7-naphthyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its role as a versatile pharmacophore in a multitude of biologically active agents.[1] Its unique electronic properties and ability to form specific hydrogen bond interactions have made it a cornerstone in the design of novel therapeutics targeting a range of diseases, including cancer, inflammatory conditions, and central nervous system disorders.[1][2] This technical guide provides a comprehensive analysis of a specific, strategically functionalized derivative: 1,7-naphthyridine-4-carbonitrile. We will explore its core physicochemical properties, delineate logical synthetic pathways based on established chemical principles, detail methods for its analytical characterization, and discuss the strategic importance of the carbonitrile moiety in the context of modern drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable chemical entity in their work.
The 1,7-Naphthyridine Scaffold: A Privileged Structure in Drug Discovery
Naphthyridines, consisting of two fused pyridine rings, are isomeric with cinnoline and quinazoline and represent a class of "diaza-naphthalenes." Among the various isomers, the 1,7-naphthyridine core has been the subject of increasing interest. Its derivatives have been identified as potent inhibitors of critical biological targets, including p38 MAP kinase, phosphodiesterase 5 (PDE5), and PIP4K2A, underscoring its therapeutic potential.[1][3][4] The strategic placement of nitrogen atoms within the bicyclic system influences its electronic distribution, solubility, and metabolic stability, making it an attractive starting point for library synthesis and lead optimization.[5]
1,7-Naphthyridine-4-carbonitrile incorporates a nitrile group at the C4 position. The nitrile is a particularly valuable functional group in medicinal chemistry; it is a strong hydrogen bond acceptor, can serve as a bioisosteric replacement for a carbonyl or hydroxyl group, and often enhances metabolic stability.[6] Furthermore, it provides a versatile chemical handle for further synthetic transformations, allowing for the generation of diverse compound libraries.
Physicochemical Properties
Precise experimental data for 1,7-naphthyridine-4-carbonitrile is not extensively documented in publicly available literature. However, based on the analysis of related naphthyridine structures, we can summarize its expected properties.
| Property | Value/Description | Source/Rationale |
| Molecular Formula | C₉H₅N₃ | Calculated |
| Molecular Weight | 155.16 g/mol | Calculated |
| Appearance | Expected to be a pale yellow to off-white solid. | Analogy with related naphthyridines like 1,7-Naphthyridin-4(1H)-one.[7] |
| Melting Point | Not available. Expected to be >150 °C. | Aromatic, heterocyclic structures with polar groups tend to have relatively high melting points due to crystal packing forces. |
| Solubility | Sparingly soluble in water; soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | The polar nitrile and nitrogen atoms suggest some aqueous solubility, but the aromatic core limits it. General solubility for heterocyclic compounds. |
| pKa | Not available. Expected to be weakly basic. | The pyridine nitrogen atoms are basic, but their pKa is reduced by the electron-withdrawing effect of the fused ring system and the nitrile group. |
Synthesis and Reactivity
Proposed Synthetic Pathways
A direct, optimized synthesis for 1,7-naphthyridine-4-carbonitrile is not prominently reported. However, a logical and efficient route can be designed based on established methodologies for naphthyridine synthesis and functionalization. A plausible strategy involves the construction of the naphthyridine core followed by the introduction of the nitrile group. One such retrosynthetic approach begins with the cyclization of a substituted aminopyridine.
A common and effective method for introducing a nitrile group onto a heteroaromatic ring is through the cyanation of a corresponding halo-substituted precursor, such as 4-chloro-1,7-naphthyridine. This intermediate can be synthesized from 2-chloro-3-aminopyridine.
Causality Behind Experimental Choices:
- Cyclization: The use of an acrylate compound with a protected aminopyridine is a standard method for constructing the second pyridine ring of the naphthyridine system.[8]
- Chlorination: Reagents like phosphorus oxychloride (POCl₃) are standard for converting heterocyclic ketones (or tautomeric hydroxyls) into the corresponding chloro derivatives, which are excellent substrates for nucleophilic substitution.
- Cyanation: Palladium-catalyzed cyanation using a cyanide source like zinc cyanide (Zn(CN)₂) is a modern, reliable method for converting aryl halides to aryl nitriles. It offers high functional group tolerance and generally proceeds with good yields.
Reactivity Profile
The chemical reactivity of 1,7-naphthyridine-4-carbonitrile is governed by its two key features: the electron-deficient naphthyridine ring system and the versatile nitrile group.
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Naphthyridine Ring: The nitrogen atoms withdraw electron density from the ring system, making it susceptible to nucleophilic aromatic substitution, particularly at positions activated by the ring nitrogens. The nitrogen atoms themselves are nucleophilic and can undergo N-alkylation or N-oxidation.
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Nitrile Group: This group is a synthetic linchpin.
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Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding 1,7-naphthyridine-4-carboxamide or 1,7-naphthyridine-4-carboxylic acid.
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Reduction: It can be reduced to a primary amine (aminomethyl group), providing a key linker for further elaboration in drug design.
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Cycloadditions: The nitrile can participate in cycloaddition reactions to form various heterocyclic rings, such as tetrazoles, which are often used as carboxylic acid bioisosteres.
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Spectroscopic and Analytical Characterization
Accurate structural confirmation is paramount in chemical research. The following section details the expected spectroscopic signatures for 1,7-naphthyridine-4-carbonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is one of the most powerful tools for unambiguous structure elucidation in solution.[9]
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz): The spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.5-9.5 ppm).
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Protons on the Pyridine Rings: These protons will appear far downfield due to the deshielding effects of the aromatic currents and the electronegative nitrogen atoms.[9]
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Coupling: Complex spin-spin coupling (doublets, doublets of doublets) will be observed between adjacent protons, allowing for the assignment of each position. For example, H-2, H-3, and H-8 will likely show characteristic coupling patterns.
Predicted ¹³C NMR Spectrum (in CDCl₃, 101 MHz):
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Nitrile Carbon (C≡N): A characteristic quaternary signal is expected around δ 115-120 ppm.
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Aromatic Carbons: Nine signals are expected in the aromatic region (δ 120-160 ppm). The carbons adjacent to the nitrogen atoms will be the most downfield.
Experimental Protocol: NMR Sample Preparation
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Weighing: Accurately weigh approximately 3-5 mg of the 1,7-naphthyridine-4-carbonitrile sample into a clean, dry vial.
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Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
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Analysis: Insert the tube into the NMR spectrometer. The instrument is then locked, shimmed, and tuned according to standard procedures before data acquisition.[9]
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups.
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C≡N Stretch: A sharp, intense absorption band characteristic of the nitrile group is expected in the range of 2230-2210 cm⁻¹ . This is a highly diagnostic peak.[10]
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Aromatic C=C and C=N Stretches: Multiple bands will appear in the 1650-1450 cm⁻¹ region.
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Aromatic C-H Stretches: These will be observed just above 3000 cm⁻¹ (typically 3100-3030 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
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Molecular Ion (M⁺): For 1,7-naphthyridine-4-carbonitrile (C₉H₅N₃), the exact mass of the molecular ion peak [M+H]⁺ would be approximately 156.0556 . High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
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Fragmentation: Common fragmentation pathways could include the loss of HCN (27 Da) from the molecule.
Strategic Applications in Drug Development
The incorporation of the 1,7-naphthyridine-4-carbonitrile moiety into a drug candidate is a deliberate design choice driven by several key principles of medicinal chemistry.
- Bioactivity of the Core: The 1,7-naphthyridine ring system itself has demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][11] This makes it a "privileged scaffold," meaning it is capable of binding to multiple biological targets with high affinity.
- Role of the Nitrile: The nitrile group is not merely a passive substituent. Its strong dipole moment and ability to act as a hydrogen bond acceptor can be critical for anchoring a molecule within a protein's active site.[6] This interaction can significantly increase binding affinity and selectivity. Furthermore, the nitrile group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[5]
Conclusion
1,7-Naphthyridine-4-carbonitrile stands out as a heterocyclic building block of significant potential for researchers in medicinal chemistry and materials science. While comprehensive experimental data on the isolated compound is sparse, its properties can be reliably predicted from established chemical principles and analysis of its close analogs. Its robust and versatile 1,7-naphthyridine core, combined with the strategic placement of a synthetically adaptable and pharmacologically relevant nitrile group, makes it an exceptionally valuable starting point for the synthesis of novel, biologically active compounds. This guide has provided a foundational understanding of its properties, synthesis, and analytical characterization to empower and facilitate future research and development efforts.
References
- BenchChem. (n.d.). Potential Biological Activities of 1,7-Naphthyridine Derivatives: A Technical Guide.
- PubMed. (2003, July 21). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors.
- PubMed. (1999, September 23). Axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists.
- Semantic Scholar. (2024, December 17). Antimicrobial Activity of Naphthyridine Derivatives.
- RSC Publishing. (2023, January 24). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies.
- Preprints.org. (2023, May 23). Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives.
- Google Patents. (n.d.). WO2021120953A1 - Method for synthesizing 1,7-naphthyridine derivative.
- Sigma-Aldrich. (n.d.). 1,7-Naphthyridin-4(1H)-one | 60122-51-2.
- BenchChem. (n.d.). Comparative Analysis of 1H NMR Spectra of Substituted 1,7-Naphthyridines.
- ACS Publications. (2015, August 19). Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). Journal of Medicinal Chemistry.
- PMC. (2024, July 18). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
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